molecular formula C24H18ClF3N2O3S B2661630 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 893287-50-8

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2661630
CAS No.: 893287-50-8
M. Wt: 506.92
InChI Key: SFLGPCJAOKAABD-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole core structure. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a trifluoromethylphenyl group. The indole nucleus is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include the purification of intermediates and the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Tryptophan: An essential amino acid with an indole core.

Uniqueness

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonyl group and the trifluoromethylphenyl group distinguishes it from other indole derivatives, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2O3S/c25-20-10-3-1-6-16(20)15-34(32,33)22-13-30(21-11-4-2-9-19(21)22)14-23(31)29-18-8-5-7-17(12-18)24(26,27)28/h1-13H,14-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGPCJAOKAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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